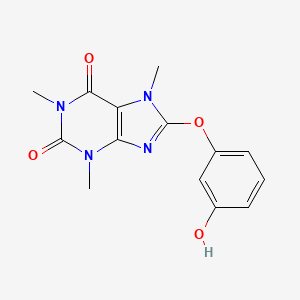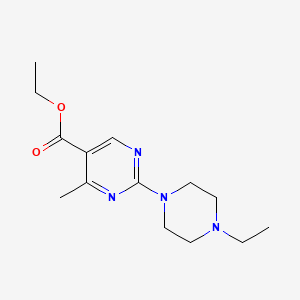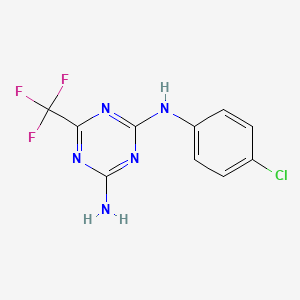![molecular formula C10H7F3N8 B4412793 5-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1H-tetrazole](/img/structure/B4412793.png)
5-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1H-tetrazole
Descripción general
Descripción
5-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1H-tetrazole is a compound that features a tetrazole ring substituted with a trifluoromethylphenyl group. This compound is of interest due to its potential applications in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group often imparts unique chemical and biological properties, making it a valuable moiety in drug design and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1H-tetrazole typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents like trifluoromethyltrimethylsilane or sodium trifluoroacetate
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring.
Reduction: Reduction reactions can also occur, potentially leading to the formation of amines or other reduced products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction could produce amines.
Aplicaciones Científicas De Investigación
5-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1H-tetrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Mecanismo De Acción
The mechanism of action of 5-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1H-tetrazole involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes or receptors, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: Another trifluoromethyl-containing compound used as an anti-inflammatory drug.
Mefloquine: Used as an antimalarial drug and also contains a trifluoromethyl group.
Uniqueness
5-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1H-tetrazole is unique due to the combination of the tetrazole ring and the trifluoromethylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-(2H-tetrazol-5-ylmethyl)-5-[4-(trifluoromethyl)phenyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N8/c11-10(12,13)7-3-1-6(2-4-7)9-16-20-21(17-9)5-8-14-18-19-15-8/h1-4H,5H2,(H,14,15,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCYOLZARYQHFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(N=N2)CC3=NNN=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-phenyl-2-[(4-pyridinylmethyl)amino]ethanol hydrochloride](/img/structure/B4412711.png)


![3-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4412722.png)
![N-(4-fluorophenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4412723.png)

![4-{2-[(3-phenyl-2-propyn-1-yl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4412749.png)
![2-fluoro-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4412754.png)
![N-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B4412759.png)
![2-[(4-METHYLPHENYL)SULFONYL]-N-(2-PYRIMIDINYL)ACETAMIDE](/img/structure/B4412761.png)
![2-methyl-4-[2-(1-piperidinyl)ethyl]-4H-[1,3]thiazolo[5,4-b]indole hydrochloride](/img/structure/B4412771.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine](/img/structure/B4412772.png)
![2-(2-methyl-1H-indol-3-yl)-N-[2-(morpholin-4-yl)ethyl]-2-oxoacetamide](/img/structure/B4412783.png)
![5-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[2-(1H-imidazol-1-yl)benzyl]-2-furamide](/img/structure/B4412784.png)
